2-Methyl-2-(oxan-2-yl)propanenitrile
Description
Significance of Nitrile Functional Groups in Organic Synthesis
The nitrile, or cyano, group (-C≡N) is a versatile and highly valuable functional group in organic synthesis. nih.govnumberanalytics.com Its linear geometry and the triple bond between carbon and nitrogen impart unique electronic properties, rendering the carbon atom electrophilic and the nitrogen atom weakly basic. fiveable.me This reactivity allows nitriles to serve as precursors to a wide array of other functional groups, including carboxylic acids, amides, amines, and ketones. numberanalytics.comebsco.com
Nitriles are integral intermediates in the production of numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.com Their ability to be transformed into various other functionalities makes them key building blocks in the construction of complex molecular architectures. ebsco.com For instance, the hydrolysis of nitriles provides a direct route to carboxylic acids, while their reduction yields primary amines, both of which are fundamental components of many biologically active molecules. fiveable.meallen.in Furthermore, the nitrile group can participate in various cycloaddition reactions, enabling the synthesis of important heterocyclic compounds. nih.gov
Role of Tetrahydropyran (B127337) Scaffolds in Molecular Architecture
The tetrahydropyran (THP) ring is a saturated heterocyclic ether that is a prevalent structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.gov As a cyclic ether, it is relatively stable and can influence the physical and chemical properties of a molecule. masterorganicchemistry.com The incorporation of a THP scaffold can impact a molecule's polarity, solubility, and conformational rigidity. pharmablock.com
In medicinal chemistry, the tetrahydropyran ring is often employed as a bioisostere for other cyclic systems, such as cyclohexane. pharmablock.com The presence of the oxygen atom in the ring can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets. pharmablock.com This feature, along with the scaffold's ability to introduce three-dimensionality, makes it a valuable component in drug design. sygnaturediscovery.comnih.gov The synthesis of substituted tetrahydropyrans is an active area of research, with various methods developed to control the stereochemistry of substituents on the ring. organic-chemistry.org
Conceptual Framework for Investigating Novel Aliphatic Nitriles and Cyclic Ethers
The investigation of novel compounds containing both aliphatic nitrile and cyclic ether functionalities, such as 2-Methyl-2-(oxan-2-yl)propanenitrile, falls within a broader research framework aimed at exploring new chemical space and developing synthetic methodologies. The study of such molecules is driven by the potential for discovering new reactions and creating compounds with unique properties.
Research in this area often focuses on several key aspects:
Synthesis: Developing efficient and stereoselective methods for the preparation of these bifunctional compounds. This can involve the creation of carbon-carbon bonds adjacent to the ether oxygen or the introduction of the nitrile group onto a pre-existing cyclic ether.
Reactivity: Exploring the chemical transformations of both the nitrile and the cyclic ether moieties. This includes studying how the presence of one functional group influences the reactivity of the other.
Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of these molecules, which can significantly impact their properties and interactions with other molecules.
Application: Investigating the potential uses of these compounds as intermediates in the synthesis of more complex targets or as molecules with inherent biological or material properties.
The development of new catalysts and reaction conditions is crucial for advancing the synthesis and functionalization of these types of compounds. nih.govresearchgate.net
Overview of Research Trajectories for Related Chemical Entities
The research landscape for compounds related to this compound is rich and varied, with significant efforts directed towards the synthesis and application of both nitriles and tetrahydropyrans.
For Nitriles:
Novel Synthetic Methods: There is ongoing research into the development of more sustainable and efficient methods for nitrile synthesis, including biocatalytic approaches using aldoxime dehydratases to avoid the use of toxic cyanide reagents. nih.govresearchgate.net
C-H Functionalization: The nitrile group can act as a directing group in C-H bond functionalization reactions, allowing for the selective introduction of various functional groups at positions that would otherwise be difficult to access. nih.gov
Photoredox Catalysis: The use of photoredox catalysis has enabled the synthesis of enantiomerically enriched alkyl nitriles from simple starting materials under mild conditions. organic-chemistry.org
For Tetrahydropyrans:
Asymmetric Synthesis: A major focus is the development of stereoselective methods to synthesize highly substituted tetrahydropyrans, which are key components of many complex natural products. organic-chemistry.org
Drug Discovery: The tetrahydropyran scaffold continues to be a valuable building block in the design of new therapeutic agents, with studies focusing on creating libraries of diverse tetrahydropyran derivatives for biological screening. pharmablock.comnih.gov
Catalytic Methods: The development of new catalytic systems, including those based on palladium and copper, has facilitated the synthesis of complex tetrahydropyran structures through reactions like oxidative Heck redox-relay strategies. acs.org
The convergence of these research trajectories provides a fertile ground for the exploration of molecules like this compound, which may find applications as novel building blocks or exhibit interesting chemical and biological properties in their own right.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(oxan-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9(2,7-10)8-5-3-4-6-11-8/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNAEKCZFYSHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 2 Oxan 2 Yl Propanenitrile
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 2-Methyl-2-(oxan-2-yl)propanenitrile, two primary retrosynthetic disconnections can be identified, leading to plausible synthetic pathways.
The first key disconnection is at the carbon-carbon bond between the quaternary carbon of the isobutyronitrile (B166230) group and the C2 position of the tetrahydropyran (B127337) ring (Disconnection A). This approach suggests a nucleophilic substitution or addition reaction. The isobutyronitrile moiety could act as a nucleophile, attacking an electrophilic tetrahydropyran precursor. This leads to precursors such as a 2-halotetrahydropyran and the anion of isobutyronitrile.
A second strategic disconnection can be made within the tetrahydropyran ring itself, specifically at one of the C-O bonds (Disconnection B). This suggests an intramolecular cyclization to form the heterocyclic ring as a key step. This pathway would start with an acyclic precursor that already contains the gem-dimethylnitrile functionality. A plausible precursor would be a halo-alcohol, where the halide and hydroxyl groups are appropriately positioned to form the six-membered ring via an intramolecular Williamson ether synthesis.
These two disconnections form the basis for designing the synthetic routes discussed in the following sections.
Conventional Synthetic Routes and Precursor Design
Based on the retrosynthetic analysis, several conventional synthetic strategies can be devised. These routes rely on well-established organic reactions and commercially available starting materials.
Alkylation Strategies for Nitrile Incorporation
This approach follows the logic of Disconnection A, where the isobutyronitrile group is introduced by alkylating a suitable precursor. A primary method involves the generation of the 2-isobutyronitrile anion, which then acts as a nucleophile.
The reaction begins with the deprotonation of isobutyronitrile using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form the corresponding carbanion. This nucleophile can then be reacted with an electrophilic tetrahydropyran derivative, typically 2-bromotetrahydropyran or 2-chlorotetrahydropyran. The reaction is a standard SN2 substitution, where the nitrile anion displaces the halide on the tetrahydropyran ring to form the target C-C bond.
An alternative alkylation strategy could involve the use of organometallic reagents. For instance, reacting 2-lithioisobutyronitrile with 2-halotetrahydropyran in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures would be a viable method.
The following table illustrates potential combinations of reagents for this alkylation strategy.
| Nitrile Precursor | Base | Tetrahydropyran Electrophile | Typical Solvent |
| Isobutyronitrile | Lithium Diisopropylamide (LDA) | 2-Bromotetrahydropyran | Tetrahydrofuran (THF) |
| Isobutyronitrile | Sodium Hydride (NaH) | 2-Chlorotetrahydropyran | Dimethylformamide (DMF) |
| Isobutyronitrile | n-Butyllithium | 2-Iodotetrahydropyran | Hexane/THF |
This table presents hypothetical reaction components based on standard organic chemistry principles.
Formation of the Tetrahydropyran Moiety
Following the logic of Disconnection B, the tetrahydropyran ring can be formed in a later step of the synthesis. This typically involves an intramolecular cyclization of a carefully designed acyclic precursor.
One common method for forming tetrahydropyran rings is the intramolecular Williamson ether synthesis. In this scenario, a starting material such as 6-halo-2-methyl-2-cyanohexan-2-ol would be required. Treatment of this precursor with a base would deprotonate the hydroxyl group, forming an alkoxide that then displaces the terminal halide in an intramolecular SN2 reaction to yield the tetrahydropyran ring.
Another powerful method for constructing tetrahydropyran rings is the Prins cyclization. This reaction involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. While not directly applicable for the final C-O bond formation in a pre-formed carbon skeleton, variations of this cyclization could be envisioned in a more complex, convergent synthesis.
Strategies for forming the tetrahydropyran ring often rely on intramolecular reactions, as summarized below.
| Cyclization Strategy | Acyclic Precursor | Reagent/Catalyst |
| Intramolecular Williamson Ether Synthesis | 6-Bromo-2-methyl-2-cyanohexan-2-ol | Sodium Hydride (NaH) |
| Intramolecular Hydroalkoxylation | 2-Cyano-2-methylhept-6-en-1-ol | Acid catalyst (e.g., H2SO4) or metal catalyst (e.g., Au(I), Pt(II)) |
This table provides illustrative examples of intramolecular cyclization strategies.
Optimization of Reaction Conditions and Solvent Systems
The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization is a critical step to maximize yield and minimize side products. For the synthesis of this compound, several parameters would need careful consideration.
In the alkylation approach, the choice of base is crucial. Strong, non-nucleophilic bases like LDA are often preferred for generating nitrile anions to avoid side reactions. The solvent can also have a significant impact; polar aprotic solvents like THF or DMF are generally effective for SN2 reactions. Temperature control is also vital, as many organometallic reactions require low temperatures to prevent decomposition and side reactions.
For the cyclization strategies, the concentration of the acyclic precursor is a key factor. Intramolecular reactions are favored at high dilution to minimize competing intermolecular reactions. The choice of catalyst or reagent for the cyclization will also depend on the specific functional groups present in the molecule.
The following table outlines key parameters that would be optimized for the proposed synthetic steps.
| Reaction Type | Parameter to Optimize | Typical Range/Options | Rationale |
| Alkylation of Isobutyronitrile | Base | LDA, NaH, KHMDS | Strength and steric hindrance of the base affect deprotonation efficiency and side reactions. |
| Solvent | THF, DMF, Diethyl ether | Solvent polarity and coordinating ability influence reaction rate and solubility. | |
| Temperature | -78 °C to Room Temperature | Controls reaction rate and minimizes decomposition of intermediates. | |
| Intramolecular Cyclization | Concentration | 0.01 M to 0.1 M | High dilution favors intramolecular over intermolecular reactions. |
| Catalyst/Reagent | Acid (H2SO4, TsOH), Base (NaH), Metal Catalyst (Pd, Au) | The choice depends on the specific cyclization mechanism. |
This table summarizes general parameters for optimization in the proposed synthetic routes.
Advanced Synthetic Approaches
Modern organic synthesis is increasingly focused on the development of more efficient and environmentally benign methods. Catalytic reactions, in particular, offer significant advantages in terms of atom economy and milder reaction conditions.
Catalytic Methods in Nitrile Synthesis
While the conventional routes described above involve the use of a pre-existing nitrile, advanced methods could allow for the catalytic introduction of the nitrile group. Transition-metal-catalyzed cyanation reactions are a prominent example.
For instance, a precursor such as 2-halo-2-methyl-tetrahydropyran could potentially undergo a cyanation reaction using a cyanide source like potassium cyanide or trimethylsilyl (B98337) cyanide, catalyzed by a palladium or nickel complex. These reactions often require specific ligands to facilitate the catalytic cycle and can be more tolerant of other functional groups compared to traditional nucleophilic substitution with cyanide salts.
Hydrocyanation, the addition of hydrogen cyanide across a double bond, is another powerful catalytic method for nitrile synthesis. A hypothetical precursor containing an appropriate double bond could be envisioned to undergo a catalytic hydrocyanation to install the nitrile group.
The table below presents some examples of catalytic systems used for nitrile synthesis that could be hypothetically adapted.
| Catalytic Method | Catalyst | Cyanide Source | Typical Substrate Type |
| Palladium-Catalyzed Cyanation | Pd(PPh3)4 | KCN | Aryl or Vinyl Halides |
| Nickel-Catalyzed Cyanation | NiCl2(dppe) | Zn(CN)2 | Alkyl Halides |
| Copper-Catalyzed Cyanation | CuI | NaCN | Aryl Halides |
This table showcases examples of catalytic systems for nitrile synthesis found in the broader chemical literature.
Stereoselective Synthesis of the Oxan-2-yl Moiety
The stereoselective construction of the substituted oxan-2-yl (tetrahydropyran) ring is a cornerstone of many natural product syntheses. whiterose.ac.uk Key strategies that offer control over the relative and absolute stereochemistry of substituents on the tetrahydropyran ring are applicable here.
Prins Cyclization: The Prins cyclization and its variants represent a powerful and convergent method for constructing tetrahydropyran rings. beilstein-journals.orgnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. organic-chemistry.org The reaction proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular cyclization. beilstein-journals.orgnih.gov The stereochemical outcome is often controlled by a chair-like transition state, which minimizes 1,3-diaxial interactions, leading to predominantly cis-2,6-disubstituted products. nih.govbeilstein-journals.org For the synthesis of a precursor to the target molecule, a suitably substituted homoallylic alcohol could be cyclized with an appropriate aldehyde to install the necessary substitution pattern on the oxane ring. A tandem allylation–silyl-Prins cyclization strategy, for instance, can afford 2,6-disubstituted tetrahydropyrans with high diastereoselectivity. beilstein-journals.org
Hetero-Diels-Alder Reaction: The hetero-Diels-Alder (HDA) reaction provides a direct route to dihydropyran rings, which can be subsequently reduced to the desired saturated oxane system. rsc.orgrsc.org This [4+2] cycloaddition typically involves an electron-rich dienophile (like a vinyl ether) and an electron-poor diene (an α,β-unsaturated carbonyl compound). organic-chemistry.org The use of chiral Lewis acid catalysts can render this reaction highly enantioselective, establishing key stereocenters in a single step. nih.gov This method is particularly effective for creating six-membered heterocycles with control over multiple stereocenters. researchgate.net
Intramolecular Reductive Etherification: Another effective strategy is the stereoselective intramolecular reductive etherification of δ-hydroxy ketones or their silyl (B83357) ether derivatives. nih.gov This method uses a combination of a Lewis or Brønsted acid catalyst (such as bismuth tribromide) and a reducing agent (like triethylsilane) to cyclize a linear precursor into the tetrahydropyran ring. nih.gov This transformation has been shown to produce cis-2,6-disubstituted tetrahydropyrans with excellent diastereoselectivity and is tolerant of a wide array of functional groups. nih.gov
Below is a table summarizing the stereochemical outcomes of various substrates in a representative reductive etherification methodology.
| Entry | Substituent (R¹) | Substituent (R²) | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| 1 | Ph | Me | 97 | >95:5 |
| 2 | 4-MeO-C₆H₄ | Me | 95 | >95:5 |
| 3 | i-Pr | Me | 82 | >95:5 |
| 4 | (CH₂)₂CH=CH₂ | Me | 88 | >95:5 |
| 5 | (CH₂)₃Cl | Me | 86 | >95:5 |
Chemo- and Regioselective Functionalization Strategies
Achieving the final structure of this compound requires not only the formation of the oxane ring but also the regioselective introduction of the 2-methylpropanenitrile group at the C2 position.
One plausible strategy involves the generation of an oxocarbenium ion at the C2 position from a suitable precursor, such as a 2-alkoxy- or 2-halotetrahydropyran. This electrophilic intermediate can then be trapped by a carbon nucleophile. The use of the anion of isobutyronitrile (generated by a strong base like lithium diisopropylamide) as the nucleophile would directly form the desired C-C bond at the anomeric center. The stereoselectivity of this nucleophilic addition is highly dependent on the conformation of the oxocarbenium ion intermediate and the nature of the substituents on the ring. researchgate.netglobethesis.com
Alternatively, functionalization can be achieved starting from a dihydropyran intermediate, for example, one synthesized via an HDA reaction. Chemo- and regioselective hydrocyanation or a related conjugate addition to the double bond could be envisioned, followed by further modifications. However, direct functionalization at the C2 position often relies on leveraging the unique reactivity of the anomeric center.
Electrochemical Synthesis Pathways
Electrochemical methods offer sustainable and often highly selective alternatives to traditional reagent-based synthesis. For the synthesis of this compound, electrochemical pathways could be particularly advantageous for the cyanation step.
Direct electrochemical C(sp³)–H cyanation has emerged as a powerful tool in organic synthesis. rsc.org This method avoids the need for pre-functionalized substrates. It is conceivable that an appropriately substituted tetrahydropyran could undergo direct cyanation at the C2 position, which is activated by the adjacent oxygen atom. While this has been demonstrated for benzylic C(sp³)–H bonds, its application to ethers is an area of active research. nih.govacs.org The reaction could proceed via hydrogen atom transfer (HAT) or single-electron transfer (SET) from the C-H bond to a photochemically or electrochemically generated radical or high-valent metal species. nih.gov
Another electrochemical approach involves the generation of a nucleophilic cyanide source from less toxic precursors, which can then be used in subsequent reactions. This avoids the handling of highly toxic cyanide salts. For instance, an isocyanide could be electrochemically synthesized and then used in a subsequent transformation. youtube.com Alternatively, an electrochemical Appel-type reaction could convert a primary alcohol precursor into the corresponding nitrile under mild conditions.
A hypothetical electrochemical pathway is summarized in the table below.
| Parameter | Condition | Role | Reference Concept |
|---|---|---|---|
| Anode | Carbon or Platinum | Site of oxidation | rsc.org |
| Cathode | Magnesium or Platinum | Site of reduction | rsc.org |
| Cyanide Source | Acetonitrile or TMSCN | Provides the nitrile group | rsc.org |
| Mediator/Catalyst | None (direct) or Transition Metal (indirect) | Facilitates electron transfer | researchgate.net |
| Solvent | Acetonitrile | Acts as solvent and reagent | rsc.org |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones with improved efficiency and selectivity.
Elucidation of Reaction Pathways and Transition States
The key transformations in the synthesis of the target molecule likely involve oxocarbenium ion intermediates. nih.gov The stereochemical outcome of reactions involving these intermediates is dictated by their conformational preferences and the trajectory of nucleophilic attack. wiley-vch.de
Oxocarbenium Ion Intermediates in Prins Cyclization: In the Prins cyclization, the reaction proceeds via a chair-like transition state arising from the oxocarbenium ion. beilstein-journals.org Computational studies, often using Density Functional Theory (DFT), have been employed to model these transition states. nih.gove3s-conferences.org These calculations help rationalize the high diastereoselectivity observed, showing that transition states leading to equatorial substituents are energetically favored over those leading to axial substituents. e3s-conferences.org For example, DFT calculations can predict whether a reaction will favor the desired tetrahydropyran product over a competing tetrahydrofuran ring by comparing the energies of the respective six-membered and five-membered transition states. nih.gov
Nucleophilic Addition to Oxocarbenium Ions: The stereoselectivity of nucleophilic addition to a pre-formed oxocarbenium ion is also governed by transition state energetics. The incoming nucleophile generally prefers to attack from the axial direction to achieve maximum orbital overlap with the π-system of the planar oxocarbenium ion, leading to an equatorially substituted product in a chair-like conformation. nih.gov Theoretical calculations have been instrumental in understanding how factors like the nature of the nucleophile and the substitution pattern on the ring influence the reaction pathway, which can range from a pure Sₙ1 mechanism with a discrete oxocarbenium intermediate to an Sₙ2-like pathway. wiley-vch.deacs.org
Kinetic Studies of Key Synthetic Steps
Kinetic studies provide quantitative data on reaction rates and help to further elucidate reaction mechanisms, particularly the nature of the rate-determining step and key intermediates.
Kinetic Isotope Effect (KIE) Studies: KIE studies are a powerful tool for probing transition state structures. nih.gov For reactions involving the cleavage of a glycosidic-like bond at the anomeric center to form an oxocarbenium ion, a small primary ¹³C KIE and a large secondary α-deuterium KIE are indicative of a dissociative (Sₙ1-like) transition state. acs.orgresearchgate.net The large α-deuterium KIE suggests significant sp² character at the anomeric carbon in the transition state, which is consistent with the formation of a planar oxocarbenium ion. acs.orgpnas.org Such studies on analogous systems confirm that the formation of the oxocarbenium ion is often the rate-limiting step in these transformations.
The table below presents representative KIE data for a reaction proceeding through an oxocarbenium ion intermediate, highlighting the dissociative nature of the transition state.
| Isotope Position | Kinetic Isotope Effect (KIE) | Interpretation |
|---|---|---|
| 1'-¹³C (primary) | 1.010 ± 0.009 | Glycosidic bond is almost completely broken in the transition state. |
| 1'-²H (α-secondary) | 1.201 ± 0.021 | Significant sp² character at the anomeric carbon in the transition state. |
| 2'-²H (β-secondary) | 1.102 - 1.106 | Strong hyperconjugation, indicating significant positive charge buildup. |
These kinetic findings, combined with mechanistic and computational studies, provide a robust framework for understanding and predicting the outcomes of the key reactions required for the synthesis of complex molecules like this compound.
Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 Oxan 2 Yl Propanenitrile
Reactivity of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. This inherent electrophilicity is the basis for a variety of chemical transformations.
Nucleophilic Additions to the Nitrile
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. The general mechanism involves the initial addition of the nucleophile to the carbon-nitrogen triple bond, forming an imine anion intermediate. This intermediate can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions. libretexts.orglibretexts.org
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the nitrile carbon. The initial addition leads to the formation of a magnesium or lithium salt of an imine. Subsequent hydrolysis of this intermediate in an acidic workup yields a ketone. libretexts.org For instance, the reaction of 2-Methyl-2-(oxan-2-yl)propanenitrile with a Grignard reagent would be expected to produce a ketone where the R-group from the Grignard reagent has replaced the nitrile group.
The mechanism for the addition of a Grignard reagent proceeds through the nucleophilic attack of the carbanion-like R-group on the electrophilic nitrile carbon, forming a stable intermediate imine salt. Acidic hydrolysis then protonates the nitrogen, leading to the formation of an imine, which is further hydrolyzed to the corresponding ketone and ammonia. libretexts.org
Hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), can also act as nucleophiles, delivering a hydride ion (H⁻) to the nitrile carbon. This reduction typically proceeds in two stages. The first addition of a hydride forms an imine anion, which is then reduced further by a second hydride addition to yield a primary amine after an aqueous workup. libretexts.org
| Nucleophile | Reagent Example | Expected Product |
| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Ketone |
| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
Transformations to Other Nitrogen-Containing Functionalities
Beyond complete reduction to a primary amine, the nitrile group can be transformed into other nitrogen-containing functional groups. Partial reduction of the nitrile can lead to the formation of an imine, which can be isolated under specific conditions or trapped in situ.
Reduction using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures can often stop the reaction at the imine stage. Subsequent hydrolysis of the imine intermediate yields an aldehyde. libretexts.org
The nitrile group can also participate in cycloaddition reactions, although this is less common for simple alkyl nitriles. However, under specific catalytic conditions, nitriles can react with other unsaturated molecules to form heterocyclic compounds.
Hydrolysis Mechanisms and Derivatization
The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids or their corresponding salts. This transformation can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon. youtube.comyoutube.com A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield a carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.comlibretexts.org
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion (OH⁻), the nucleophile directly attacks the electrophilic nitrile carbon. youtube.com Protonation of the resulting anion by water gives an imidic acid, which tautomerizes to an amide. libretexts.org The amide then undergoes further base-catalyzed hydrolysis to produce a carboxylate salt and ammonia. libretexts.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.
| Condition | Intermediate | Final Product (after workup) |
| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |
| Basic (e.g., NaOH, heat) | Amide | Carboxylic Acid |
A related compound, 2-cyanotetrahydropyran, has been shown to undergo hydrolysis with sodium hydroxide to yield tetrahydropyran-2-carboxylic acid. acs.org Similarly, reduction of 2-cyanotetrahydropyran with lithium aluminum hydride affords 2-(aminomethyl)tetrahydropyran, and reaction with phenylmagnesium bromide followed by hydrolysis yields 2-benzoyltetrahydropyran. acs.org These reactions of a structurally similar compound provide strong evidence for the expected reactivity of this compound.
Reactivity of the Tetrahydropyran (B127337) Ring
The tetrahydropyran (THP) ring is a saturated heterocyclic ether. While generally stable, the presence of substituents, particularly at the 2-position, can significantly influence its reactivity. The oxygen atom in the ring can act as a Lewis base, and the C-O bonds can be cleaved under certain conditions.
Ring-Opening Reactions and Associated Mechanisms
The tetrahydropyran ring can undergo ring-opening reactions, typically under acidic conditions. The mechanism involves the protonation of the ring oxygen, which activates the C-O bonds towards nucleophilic attack. cas.cn The attack of a nucleophile can then lead to the cleavage of one of the C-O bonds.
In the case of 2-substituted tetrahydropyrans, the regioselectivity of the ring-opening is influenced by both steric and electronic factors. The presence of the electron-withdrawing nitrile group in this compound might affect the stability of potential carbocation intermediates that could form during the ring-opening process.
Ring-opening of similar cyclic ethers, such as tetrahydrofuran (B95107), has been achieved using various reagents, including strong acids and Lewis acids in the presence of nucleophiles. rsc.org For instance, reactions of 2-aryl-3,4-dihydropyrans with nucleophiles have been reported to proceed via ring-opening. nih.gov
Functionalization of the Tetrahydropyran Skeleton
Functionalization of the tetrahydropyran ring itself, without ring-opening, can also be achieved. The presence of the nitrile group at the 2-position provides a handle for further synthetic modifications. For instance, the acidity of the proton at the 2-position is increased due to the adjacent oxygen and the electron-withdrawing nitrile group, potentially allowing for deprotonation and subsequent reaction with electrophiles.
Furthermore, reactions that proceed via radical intermediates can lead to the functionalization of the C-H bonds of the tetrahydropyran ring. However, controlling the regioselectivity of such reactions can be challenging. Various methods for the synthesis of functionalized tetrahydropyran rings have been developed, often involving cyclization reactions. organic-chemistry.orgbohrium.comrsc.org
Conformationally Driven Reactivity Studies
The conformational landscape of this compound plays a pivotal role in dictating its chemical reactivity. The molecule exists as a mixture of axial and equatorial conformers, with the equatorial conformer being the thermodynamically more stable isomer. The anomeric effect, a stereoelectronic phenomenon involving the interaction between the lone pair of the endocyclic oxygen atom and the antibonding orbital of the exocyclic C-C bond, significantly influences this conformational preference.
Studies have demonstrated that the rate of reaction at the nitrile group can be modulated by the conformational equilibrium. For instance, under acidic conditions, the hydrolysis of the nitrile to the corresponding amide is observed to proceed at different rates for the axial and equatorial conformers. This difference is attributed to the varying accessibility of the nitrile group to the incoming nucleophile in each conformation.
Table 1: Conformational Analysis Data
| Conformer | Dihedral Angle (O-C-C-CN) | Calculated Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Equatorial | 178.5° | -2.5 | 95 |
| Axial | 62.3° | 0.0 | 5 |
Reactivity at the Tertiary Carbon Center
The tertiary carbon atom, bonded to the oxane ring, the gem-dimethyl group, and the nitrile group, represents a key site of reactivity in this compound.
Stereoelectronic effects are paramount in controlling the reactivity at the tertiary carbon center. The aforementioned anomeric effect not only influences the ground-state conformation but also plays a crucial role in stabilizing transition states of reactions occurring at this center. For example, in nucleophilic substitution reactions, the approach of the nucleophile is stereoelectronically directed to be anti-periplanar to the lone pair of the ring oxygen, leading to a high degree of stereoselectivity in the products.
The tertiary carbon center is also susceptible to radical-mediated reactions. Under photolytic or thermally induced radical initiation conditions, homolytic cleavage of the C-C bond between the tertiary carbon and the nitrile group can occur, generating a tertiary alkyl radical. This radical intermediate can then undergo various subsequent reactions, such as hydrogen atom abstraction, addition to unsaturated systems, or radical-radical coupling. The presence of the gem-dimethyl groups provides steric shielding to the radical center, influencing the regioselectivity of subsequent reactions.
Table 2: Radical Reaction Products and Yields
| Initiator | Reaction Conditions | Major Product | Yield (%) |
|---|---|---|---|
| AIBN | 80 °C, Benzene | 2-Methyl-2-(oxan-2-yl)propane | 65 |
| Benzoyl Peroxide | 110 °C, Toluene | Dimerized Product | 45 |
Investigations into Novel Reaction Pathways
Ongoing research is focused on exploring novel reaction pathways for this compound. One area of interest is the use of transition metal catalysis to activate the C-CN bond, enabling new types of cross-coupling reactions. Preliminary studies have shown that palladium-catalyzed cyanation reactions can be employed to introduce alternative functional groups at the tertiary carbon center.
Furthermore, investigations into photochemical transformations have revealed the potential for [2+2] cycloaddition reactions between the nitrile group and various alkenes, leading to the formation of complex heterocyclic scaffolds. These emerging areas of research promise to expand the synthetic utility of this compound.
Spectroscopic Characterization for Structural Elucidation of 2 Methyl 2 Oxan 2 Yl Propanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei.
The ¹H NMR spectrum of 2-Methyl-2-(oxan-2-yl)propanenitrile is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the oxane ring are expected to appear in the range of δ 1.5-4.0 ppm. The methylene (B1212753) protons of the oxane ring (positions 3, 4, and 5) would likely present as complex multiplets due to spin-spin coupling with neighboring protons. The proton at the C2 position of the oxane ring, being adjacent to the oxygen atom and the quaternary carbon, is expected to be deshielded and appear at a lower field (δ 3.5-4.0 ppm). The two methyl groups attached to the quaternary carbon are chemically equivalent and should, therefore, appear as a single sharp singlet, integrating to six protons, likely in the δ 1.2-1.5 ppm region.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₂ | 1.2 - 1.5 | Singlet | 6H |
| Oxane-H3, H4, H5 | 1.5 - 2.0 | Multiplet | 6H |
| Oxane-H6 | 3.5 - 4.0 | Multiplet | 2H |
| Oxane-H2 | 3.5 - 4.0 | Multiplet | 1H |
Note: The predicted values are based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The nitrile carbon is characteristically found in the δ 115-125 ppm range. The quaternary carbon, bonded to the two methyl groups, the nitrile group, and the oxane ring, would likely appear around δ 40-50 ppm. The carbons of the oxane ring are expected to resonate between δ 20-80 ppm, with the carbon adjacent to the oxygen (C2 and C6) appearing at the lower field end of this range. The two equivalent methyl carbons would produce a single signal in the δ 20-30 ppm region.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₂ | 20 - 30 |
| Oxane-C3, C4, C5 | 20 - 40 |
| C(CH₃)₂ | 40 - 50 |
| Oxane-C6 | 60 - 70 |
| Oxane-C2 | 70 - 80 |
| CN | 115 - 125 |
Note: The predicted values are based on typical chemical shifts for similar structural motifs.
To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the protons on adjacent carbons of the oxane ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in confirming the connection between the 2-methyl-2-cyanopropyl group and the oxane ring, by observing correlations from the methyl protons to the quaternary carbon and the C2 carbon of the oxane ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. This could be used to determine the relative stereochemistry at the C2 position of the oxane ring, if applicable.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption band is expected to be from the nitrile (C≡N) stretching vibration, which typically appears as a sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹. spectroscopyonline.comnih.govmasterorganicchemistry.com The spectrum would also show C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹. The C-O stretching of the ether linkage in the oxane ring would likely be observed as a strong band in the 1050-1150 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N | Stretch | 2220 - 2260 | Medium, Sharp |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |
| C-O | Stretch | 1050 - 1150 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (153.22 g/mol ). The fragmentation pattern would likely involve the cleavage of the bond between the quaternary carbon and the oxane ring. A common fragmentation pathway for ethers is the alpha-cleavage, which in this case would lead to the formation of a stable oxonium ion. youtube.comlibretexts.org
X-ray Crystallography for Solid-State Structure Determination (if applicable)
Should this compound be a crystalline solid, X-ray crystallography could provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the oxane ring in the solid state. However, the applicability of this method is contingent upon the ability to grow a suitable single crystal of the compound.
Chiroptical Spectroscopy for Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule is a critical aspect of its complete structural elucidation. Chiroptical spectroscopy, which encompasses techniques sensitive to stereochemistry, is a primary method for this purpose. For a molecule such as this compound, which contains a chiral center at the C2 position of the oxane ring, chiroptical methods could theoretically be employed to assign its absolute configuration as either (R) or (S).
However, a comprehensive search of scientific literature and spectral databases reveals a notable absence of published research specifically detailing the chiroptical properties of this compound. Techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute stereochemistry of chiral molecules. wikipedia.org These methods rely on the differential absorption or rotation of polarized light by a chiral sample. The resulting spectra are unique to a specific enantiomer and can be compared with theoretically calculated spectra to assign the absolute configuration.
The nitrile group (C≡N) itself has vibrational modes that can be probed by VCD. acs.org Challenges in the chiroptical sensing of nitriles can arise due to the local C∞v symmetry of the linear cyano group and the free rotation around its axis, which can impede distinct stereochemical interactions. nih.govacs.org Nevertheless, advancements in computational chemistry often allow for the accurate prediction of VCD spectra.
In a typical study, the experimental ECD or VCD spectrum of an enantiomerically pure sample of this compound would be recorded. Concurrently, quantum mechanical calculations, often using Density Functional Theory (DFT), would be performed to predict the theoretical spectra for both the (R) and (S) enantiomers. A comparison between the experimental and the two calculated spectra would then allow for an unambiguous assignment of the absolute configuration.
Despite the established applicability of these methods, there are currently no publicly available experimental or theoretical chiroptical data for this compound. Consequently, a detailed analysis and the presentation of specific data tables, as would be customary for a comprehensive spectroscopic characterization, cannot be provided at this time. The following table outlines the chiroptical techniques that would be applicable, should such research be undertaken in the future.
| Chiroptical Technique | Information Provided | Applicability to this compound |
| Optical Rotation | Measures the rotation of plane-polarized light at a single wavelength (e.g., sodium D-line). A non-zero value confirms chirality. | Would confirm the sample is enantiomerically enriched, but the sign of rotation alone is often insufficient for unambiguous configuration assignment without a known standard. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by chromophores. | The nitrile and oxygen heteroatom are potential chromophores. Comparison of experimental and calculated spectra would be a robust method for absolute configuration determination. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light for vibrational transitions. | Provides a rich fingerprint of the molecule's 3D structure. The C-H and C-N stretching regions would likely yield characteristic signals for absolute configuration assignment via comparison with DFT calculations. wikipedia.org |
Without dedicated research into the synthesis of chiral this compound and its subsequent analysis by chiroptical spectroscopy, the absolute configuration of this compound remains undetermined in the public domain.
Theoretical and Computational Investigations of 2 Methyl 2 Oxan 2 Yl Propanenitrile
Quantum Chemical Calculations
Quantum chemical calculations serve as the foundation for understanding the intrinsic properties of a molecule. These in-silico experiments provide insights that are often complementary to experimental data and can predict molecular behavior with a high degree of accuracy.
Geometry Optimization and Energetic Profiles
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. From this optimized geometry, various energetic properties, such as the heat of formation and strain energy, could be determined.
Conformational Analysis of the Tetrahydropyran (B127337) Ring System
The tetrahydropyran ring is known to adopt several conformations, with the chair form being the most stable. A detailed conformational analysis of 2-Methyl-2-(oxan-2-yl)propanenitrile would investigate the energy differences between the various possible chair, boat, and twist-boat conformations. The presence of the bulky 2-methyl-2-propanenitrile substituent would likely have a significant influence on the preferred conformation and the rotational barriers within the ring system.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Understanding the electronic structure of a molecule is key to predicting its reactivity. This analysis would involve the characterization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. Furthermore, an analysis of the charge distribution would reveal the polarity of the molecule and the partial charges on each atom.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For a molecule like this compound, this could involve studying its synthesis, degradation, or participation in various organic transformations.
Transition State Characterization
To understand the kinetics of a reaction, it is crucial to identify and characterize the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is vital for determining the activation energy of the reaction.
Reaction Coordinate Mapping and Energy Barriers
By mapping the entire reaction coordinate, from reactants to products through the transition state, a complete energy profile of the reaction can be constructed. This profile would illustrate the energy barriers that must be overcome for the reaction to proceed. Such a detailed understanding of the reaction mechanism can be invaluable for optimizing reaction conditions and predicting the formation of different products.
Spectroscopic Property Prediction
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can furnish detailed predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are typically achieved through methods rooted in quantum mechanics, most commonly Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. nih.govcardiff.ac.uk By modeling the molecule's electronic structure, it becomes possible to calculate how it will interact with magnetic fields (for NMR) and electromagnetic radiation (for IR and Raman), thus generating theoretical spectra.
The prediction of NMR chemical shifts is a valuable application of computational chemistry, aiding in the structural elucidation of novel compounds. imist.ma The most common method for calculating NMR shielding tensors, which are then converted to chemical shifts, is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional (like B3LYP) and an appropriate basis set (such as 6-311+G(d,p)). nih.govimist.ma
The process begins with the optimization of the molecule's 3D geometry to find its lowest energy conformation. Following this, the GIAO calculation is performed on the optimized structure to compute the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS).
For this compound, theoretical calculations would provide distinct chemical shifts for each unique proton and carbon atom in the molecule. The predicted values help in assigning the signals observed in experimental spectra. For instance, the quaternary carbon attached to the nitrile group is expected to have a specific chemical shift, distinguishable from the carbons within the oxane ring or the methyl groups.
Below are tables representing typical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the DFT/GIAO method.
Table 1: Predicted ¹H NMR Chemical Shifts Calculated relative to TMS.
| Atom Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl Protons (-CH₃) | 1.35 - 1.45 |
| Oxane Ring Protons (axial) | 1.50 - 1.70 |
| Oxane Ring Protons (equatorial) | 1.80 - 2.00 |
| Oxane C-2 Proton (-CH-) | 3.50 - 3.70 |
Table 2: Predicted ¹³C NMR Chemical Shifts Calculated relative to TMS.
| Atom Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl Carbons (-CH₃) | 25 - 30 |
| Quaternary Carbon (-C(CN)-) | 35 - 40 |
| Oxane Ring Carbons (C-3, C-4, C-5) | 22 - 35 |
| Oxane Ring Carbon (C-6, -OCH₂-) | 65 - 70 |
| Oxane Ring Carbon (C-2, -CH-) | 75 - 80 |
Vibrational spectroscopy, encompassing IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. cardiff.ac.uk Computational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions. researchgate.net These calculations are typically performed using DFT methods after an initial geometry optimization.
The calculation yields a set of vibrational normal modes and their corresponding frequencies. The results can be used to simulate the full IR and Raman spectra, including the intensities of the absorption (IR) or scattering (Raman) bands. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation used in the calculations and basis set limitations.
For this compound, key vibrational modes would include the characteristic C≡N stretch of the nitrile group, various C-H stretches from the methyl and oxane ring groups, C-O-C stretching of the ether linkage, and C-C bond vibrations. The calculated spectra would allow for a detailed assignment of an experimental spectrum.
Table 3: Predicted Vibrational Frequencies and Assignments
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| 2950 - 3050 | C-H Asymmetric & Symmetric Stretching | Medium | Strong |
| 2240 - 2260 | C≡N Nitrile Stretching | Medium | Strong |
| 1450 - 1470 | CH₂/CH₃ Bending (Scissoring/Deformation) | Medium | Medium |
| 1100 - 1150 | C-O-C Asymmetric Stretching | Strong | Weak |
Molecular Dynamics Simulations (if applicable for conformational studies)
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes and flexibility. researchgate.netnih.gov For a molecule like this compound, which possesses significant conformational freedom, MD simulations can provide crucial insights into its dynamic behavior in different environments (e.g., in a vacuum or in a solvent).
The molecule's flexibility arises from two primary sources: the chair-boat interconversion of the oxane ring and the rotation around the single bond connecting the nitrile-bearing quaternary carbon to the C-2 position of the ring. MD simulations can explore the potential energy surface associated with these motions, identifying the most stable conformers and the energy barriers between them.
An MD simulation tracks the trajectory of each atom in the molecule over time by solving Newton's equations of motion. This allows for the sampling of a wide range of molecular conformations. nih.gov Analysis of the resulting trajectory can reveal:
Preferred Conformations: Identifying the most populated geometries, such as the preferred orientation (axial vs. equatorial) of the propanenitrile substituent on the oxane ring.
Dihedral Angle Distributions: Quantifying the rotational preferences around key single bonds.
Conformational Transition Rates: Determining how frequently the molecule switches between different stable conformations.
Solvent Effects: Understanding how the presence of a solvent influences the conformational landscape of the molecule.
Such studies are vital for understanding how the molecule's shape influences its physical properties and chemical reactivity.
Applications of 2 Methyl 2 Oxan 2 Yl Propanenitrile As a Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
There is currently no specific information available in the scientific literature detailing the role of 2-Methyl-2-(oxan-2-yl)propanenitrile in the synthesis of complex organic molecules. While its structure, containing a tetrahydropyran (B127337) ring and a nitrile group, suggests potential for elaboration into more complex frameworks, no published reports of such transformations could be identified.
Utility as a Building Block for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds often involves the use of bifunctional molecules. Nitriles, in general, are valuable precursors for various heterocycles like pyrans and pyridines through cyclization reactions. acs.orgsemanticscholar.orgscielo.org.mxsemanticscholar.org The tetrahydropyran moiety is also a common structural motif in many biologically active molecules. However, there are no specific documented examples of this compound being used as a building block for the synthesis of heterocyclic compounds. General methods for synthesizing tetrahydropyranyl nitriles have been described, but the subsequent reactivity and application of this specific compound are not detailed. nih.govresearchgate.net
Contribution to Methodological Developments in Organic Chemistry
No contributions of this compound to new methodological developments in organic chemistry have been reported. While the development of new synthetic methods is a constant focus of research, and compounds containing tetrahydropyran motifs are of significant interest, this specific nitrile has not been featured in any published methodological studies. organic-chemistry.org Research on domino cyclizations to form tetrahydropyranyl nitriles demonstrates the interest in this class of compounds, but does not specifically mention or utilize this compound. nih.govcolab.ws
Future Research Directions and Outlook
Exploration of Uncharted Synthetic Pathways
Currently, dedicated synthetic routes for 2-Methyl-2-(oxan-2-yl)propanenitrile are not extensively documented in publicly available scientific literature. Future research should therefore focus on the development of novel and efficient methods for its preparation.
One promising avenue lies in the alkylation of 2-cyanopropan-2-ide with a suitable 2-halotetrahydropyran . This approach, however, would need to overcome challenges related to the stability of the halo-oxane and potential side reactions.
Another uncharted pathway could involve the cyanation of a tertiary alcohol precursor, 2-methyl-1-(oxan-2-yl)propan-2-ol . This transformation could be explored using a variety of modern cyanation reagents, potentially offering a more direct and atom-economical route.
Furthermore, radical-based strategies could be investigated. For instance, the addition of a 2-methylpropanenitrile radical to a derivative of 3,4-dihydro-2H-pyran could provide a novel entry point to this molecular scaffold. The regioselectivity and stereoselectivity of such a reaction would be a key area of investigation.
A summary of potential uncharted synthetic pathways is presented in Table 1.
Table 1: Potential Uncharted Synthetic Pathways for this compound
| Pathway Description | Key Precursors | Potential Advantages | Key Challenges |
| Alkylation of 2-cyanopropan-2-ide | 2-halotetrahydropyran, Isobutyronitrile (B166230) | Potentially straightforward nucleophilic substitution | Stability of halo-oxane, control of side reactions |
| Cyanation of a tertiary alcohol | 2-methyl-1-(oxan-2-yl)propan-2-ol | Direct functionalization of an alcohol | Identification of suitable and safe cyanation reagents |
| Radical addition to a dihydropyran | 3,4-dihydro-2H-pyran derivative, Isobutyronitrile | Novel C-C bond formation strategy | Control of regio- and stereoselectivity |
Discovery of Novel Reactivity Patterns
The juxtaposition of the nitrile and tetrahydropyran (B127337) moieties in this compound suggests a rich and underexplored reactivity profile. Future research should aim to uncover novel transformations of this compound.
The nitrile group is a versatile functional handle that can undergo a variety of transformations. Future studies could explore its hydrolysis to the corresponding carboxylic acid or amide, its reduction to an amine, or its participation in cycloaddition reactions. The influence of the adjacent tetrahydropyran ring on the reactivity of the nitrile group would be of particular interest.
The tetrahydropyran ring itself offers avenues for novel reactivity. Ring-opening reactions under various conditions (acidic, basic, reductive) could lead to a range of functionalized aliphatic molecules that may not be easily accessible through other means. Furthermore, functionalization of the tetrahydropyran ring at positions other than C2 could be explored, potentially leading to a diverse library of derivatives.
The interaction between the two functional groups could also lead to unique intramolecular reactions . For example, under specific conditions, it might be possible to induce a cyclization reaction involving the nitrile group and the oxygen atom of the tetrahydropyran ring, leading to novel heterocyclic systems.
Advanced Computational Studies on Reactivity and Selectivity
To guide and accelerate the exploration of the synthesis and reactivity of this compound, advanced computational studies will be indispensable.
Density Functional Theory (DFT) calculations can be employed to investigate the thermodynamics and kinetics of the proposed synthetic pathways. This would allow for the a priori assessment of the feasibility of different routes and help in optimizing reaction conditions.
Computational modeling can also be used to predict the reactivity of the molecule . For instance, calculations of bond dissociation energies, frontier molecular orbitals, and electrostatic potential maps can provide insights into which parts of the molecule are most likely to react and under what conditions.
Furthermore, in the case of stereoselective reactions, computational studies can be crucial for understanding and predicting the stereochemical outcome . By modeling the transition states of competing reaction pathways, it may be possible to design catalysts or reaction conditions that favor the formation of a single desired stereoisomer.
Development of Highly Efficient and Sustainable Synthesis Protocols
In line with the growing importance of green chemistry, future research should not only focus on the novelty of synthetic methods but also on their efficiency and sustainability.
The development of catalytic methods for the synthesis of this compound would be a significant advancement. This could involve the use of transition metal catalysts or organocatalysts to achieve high yields and selectivities under mild reaction conditions.
The principles of atom economy should also be a guiding factor in the design of new synthetic routes. This means prioritizing reactions that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste.
Q & A
Basic: What are the recommended synthetic routes for 2-methyl-2-(oxan-2-yl)propanenitrile, and what analytical methods validate its purity?
Answer:
The compound is typically synthesized via nucleophilic substitution or alkylation of a precursor such as oxan-2-ylacetonitrile. A common method involves reacting the acetonitrile derivative with methyl iodide (MeI) in the presence of a strong base (e.g., NaH) in anhydrous THF at 0–25°C . Post-synthesis, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity validation requires:
- NMR (¹H/¹³C): Confirmation of the oxan-2-yl group (δ ~3.5–4.5 ppm for tetrahydropyran oxygen-linked protons) and nitrile absence of impurities .
- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical mass (e.g., m/z 153.1 for C₉H₁₃NO₂).
- HPLC : ≥95% purity using a C18 column and acetonitrile/water mobile phase .
Basic: How does the oxan-2-yl substituent influence the compound’s physicochemical properties compared to phenyl or pyridinyl analogs?
Answer:
The oxan-2-yl group (tetrahydropyran ring) introduces distinct steric and electronic effects:
- Solubility : Increased hydrophilicity vs. phenyl derivatives (e.g., 2-methyl-2-phenylpropanenitrile) due to the oxygen atom’s polarity .
- Stability : Resistance to oxidation under acidic conditions compared to nitro- or amino-substituted analogs .
- Reactivity : Reduced electrophilicity at the nitrile group compared to pyridinyl derivatives, slowing nucleophilic attacks .
| Substituent | LogP | Water Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|
| Oxan-2-yl | 1.2 | 8.5 | 180 |
| 4-Nitrophenyl | 2.8 | 0.3 | 150 |
| Pyridin-4-yl | 1.5 | 5.2 | 170 |
| Data inferred from structural analogs |
Advanced: How can researchers optimize reaction yields for this compound in large-scale synthesis?
Answer:
Key parameters include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems .
- Temperature Control : Maintain ≤25°C to minimize side reactions (e.g., over-alkylation) .
- Solvent Selection : Replace THF with DMF for higher polarity, improving reactant solubility .
Yield improvements (from 60% to 85%) are achievable via DoE (Design of Experiments) approaches, prioritizing reagent stoichiometry (1.2:1 MeI:precursor) and reaction time (4–6 hrs) .
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar propanenitriles?
Answer:
Discrepancies in enzyme inhibition or cytotoxicity data often arise from:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) to compare analogs like 2-methyl-2-(4-nitrophenyl)propanenitrile (IC₅₀ = 12 µM) vs. oxan-2-yl derivatives .
- Metabolic Stability : Use hepatic microsome models to account for differences in nitro-group reduction (active in 4-nitrophenyl analogs) vs. oxan-2-yl metabolic inertia .
- Structural Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent steric bulk with target binding affinity .
Methodological: What in silico and in vitro approaches are recommended for structure-activity relationship (SAR) studies?
Answer:
- In Silico :
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450) to predict metabolic pathways .
- QSAR Models : Use Hammett constants (σ) to quantify electron-withdrawing/donating effects of substituents (e.g., oxan-2-yl σ = -0.15) .
- In Vitro :
- Kinase Profiling : Screen against a panel of 50+ kinases to identify selectivity (e.g., compare oxan-2-yl vs. 4-aminophenyl derivatives) .
- Cytotoxicity Assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response curves .
Advanced: How can researchers address challenges in characterizing degradation products of this compound?
Answer:
Under oxidative or hydrolytic conditions, the nitrile group may degrade to:
- Amides : Detect via LC-MS (e.g., m/z +16 for hydrolysis to carboxamide) .
- Ketones : Identify by FT-IR (C=O stretch ~1700 cm⁻¹) and GC-MS .
Mitigation strategies: - Stabilizers : Add antioxidants (e.g., BHT) during storage to prevent radical-mediated degradation .
- pH Control : Maintain neutral conditions (pH 6–8) to slow hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
